molecular formula C8H10ClN3O B1523435 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide CAS No. 1333872-58-4

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide

Cat. No. B1523435
M. Wt: 199.64 g/mol
InChI Key: PCWKLVQVDIXCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C8H10ClN3O . It has a molecular weight of 199.64 Da . This compound is used in the synthesis of a series of derivatives that act as dual CDK6 and 9 inhibitors, which have strong anti-tumor activity .


Synthesis Analysis

The synthesis of “5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide” involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the compound .


Molecular Structure Analysis

The InChI code for “5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide” is 1S/C8H10ClN3O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,1-2H3,(H2,10,13) .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The compound is a non-polymer and has a formal charge of 0 . The physical form of the compound is a powder .

Scientific Research Applications

Synthesis and Biological Activity

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide is a chemical compound involved in various synthetic and biological research applications. This compound is a key intermediate in the synthesis of heterocyclic compounds, demonstrating significant biological activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, its derivatives have been explored for their potential as COX-1/COX-2 inhibitors, showing notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Additionally, modifications of the pyrimidine portion have led to compounds with improved bioavailability and cell-based activity, targeting NF-kappaB and AP-1 gene expression (Palanki et al., 2000).

Antimicrobial and Antitubercular Activity

Compounds synthesized from this chemical scaffold have also shown promising antimicrobial activities. Specific derivatives have been identified with potential against Mycobacterium tuberculosis, indicating the role of 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide derivatives in antitubercular research (Srinu et al., 2019). This highlights the compound's significance in addressing global health challenges such as tuberculosis.

Anticancer Research

The pyrimidine core of 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide is instrumental in the design of anticancer agents. Novel pyrimidine derivatives synthesized from this compound have been evaluated for their anticancer activity, showing potential as kinase inhibitors and for their in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013). This underlines the compound's utility in developing new therapeutic options for cancer treatment.

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-2-propan-2-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKLVQVDIXCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide

CAS RN

1333872-58-4
Record name 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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